N-(3-Morpholinopropyl)-4-nitrobenzamide

Hammett analysis medicinal chemistry structure-activity relationship

N-(3-Morpholinopropyl)-4-nitrobenzamide (CAS 14443-42-6) is a synthetic benzamide derivative with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol. The compound comprises three key structural modules: a 4-nitrophenyl ring, a central amide bond, and an N-(3-morpholinopropyl) side chain.

Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
CAS No. 14443-42-6
Cat. No. B3589062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Morpholinopropyl)-4-nitrobenzamide
CAS14443-42-6
Molecular FormulaC14H19N3O4
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H19N3O4/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16/h2-5H,1,6-11H2,(H,15,18)
InChIKeyZEWOVHOFRWMQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Morpholinopropyl)-4-nitrobenzamide CAS 14443-42-6: Core Structural Identity and Procurement Baseline


N-(3-Morpholinopropyl)-4-nitrobenzamide (CAS 14443-42-6) is a synthetic benzamide derivative with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol [1]. The compound comprises three key structural modules: a 4-nitrophenyl ring, a central amide bond, and an N-(3-morpholinopropyl) side chain. The 4-nitro substituent is a strongly electron-withdrawing group (Hammett σp ≈ 0.78), distinguishing it from the 4-chloro analog befol (σp ≈ 0.23) and imparting unique electronic and redox properties [2]. The three-carbon propyl linker between the morpholine and amide nitrogen differentiates it from the two-carbon ethyl linker found in moclobemide, affecting conformational freedom and pharmacophoric geometry [3]. Commercially, the compound is available predominantly as the hydrochloride salt (CAS 1603-33-4) from specialty chemical suppliers at typical purities of 95–97% .

4-Nitro benzamide scaffold supports nitroreductase prodrug activation research
Morpholinopropyl side chain enables peripheral target profiling and modulates CNS permeability
Latent amine handle (via nitro reduction) allows downstream library diversification

Why N-(3-Morpholinopropyl)-4-nitrobenzamide Cannot Be Interchanged with In-Class Benzamide Analogs


The morpholinopropyl benzamide scaffold supports a structurally diverse family of compounds whose biological target engagement and physicochemical behavior are exquisitely sensitive to aryl substitution, linker length, and regiochemistry. Befol (4-chloro-N-(3-morpholinopropyl)benzamide) is a clinically used reversible MAO-A inhibitor [1], yet replacing its 4-chloro substituent with a 4-nitro group fundamentally alters electronic character: the nitro group's strong electron-withdrawing nature (σp 0.78 vs. 0.23 for chloro) shifts the amide carbonyl electrophilicity and redox potential, which can redirect target affinity away from MAO enzymes toward other protein families [2]. Similarly, shortening the linker from three carbons (target compound) to two carbons (moclobemide) constrains the spatial relationship between the morpholine hydrogen-bond acceptor and the benzamide pharmacophore, a difference that has been explicitly noted as the sole structural distinction between eprobemide and moclobemide governing their divergent MAO-A inhibition kinetics [1]. The 3-nitro positional isomer (CAS 354140-81-1) presents an alternative nitro placement that alters molecular dipole orientation and steric accessibility of the amide group. For procurement decisions in chemical biology, medicinal chemistry, or assay development, these structural distinctions preclude casual interchange and necessitate compound-specific evidence evaluation.

4-Chloro analogs (befol) Electronic character (σp 0.78 vs 0.23) and redox profile differ; may not reproduce target engagement
Ethyl-linker analogs (moclobemide) Propyl vs ethyl spacer alters pharmacophore geometry and binding kinetics; conformational profile may not transfer
3-Nitro positional isomer Dipole orientation and steric accessibility around the amide shift; may alter molecular recognition

Quantitative Differentiation Evidence for N-(3-Morpholinopropyl)-4-nitrobenzamide Against Closest Structural Analogs


Electronic Modulation of the Benzamide Scaffold: 4-Nitro vs. 4-Chloro Substituent Effects

The 4-nitro substituent in the target compound exerts a profoundly stronger electron-withdrawing effect than the 4-chloro group in befol (eprobemide). Quantitatively, the Hammett σp constant for para-nitro is 0.78 versus 0.23 for para-chloro, a 3.4-fold difference [1]. This electronic disparity directly impacts the electron density at the amide carbonyl, the acidity of the amide N–H, and the one-electron reduction potential of the aromatic ring. The practical consequence is that the nitrobenzamide scaffold can participate in redox cycling and nitroreductase-mediated reduction to reactive nitroso and hydroxylamine intermediates, a mechanistic pathway unavailable to the chloro analog [2]. This redox susceptibility is a class-level property of nitroaromatic benzamides exploited in hypoxia-selective prodrug design, where 4-nitrobenzamide derivatives have demonstrated differential cytotoxicity under normoxic vs. hypoxic conditions in PC3 prostate cancer cells [2].

Hammett σp constant
Class-level inference
3.4× stronger electron-withdrawing (σp 0.78 vs 0.23)
Distinct redox profile; not interchangeable with 4-chloro analogs
Nitroreductase-mediated activation pathway possible
Hammett analysis medicinal chemistry structure-activity relationship

Linker Length Determinant of Pharmacophoric Geometry: Propyl vs. Ethyl Spacer Comparison

The target compound incorporates a three-methylene spacer (propyl) between the morpholine ring and the amide nitrogen, whereas moclobemide employs a two-carbon ethyl linker. This single methylene difference is the sole structural distinction between eprobemide (befol, 3-carbon) and moclobemide (2-carbon) yet results in fundamentally different MAO-A inhibition kinetics: eprobemide is a non-competitive inhibitor, while moclobemide is a reversible competitive inhibitor [1]. The propyl linker extends the nitrogen-to-nitrogen distance by approximately 1.2–1.5 Å compared to the ethyl variant, altering the spatial positioning of the morpholine oxygen lone pairs relative to the benzamide plane. In the target compound, the five rotatable bonds in the linker chain (versus four in the ethyl analog) confer greater conformational entropy, which may influence binding thermodynamics and off-rate kinetics when the compound engages protein targets [2].

Linker length
Cross-study comparable
Propyl (3 C) vs ethyl (2 C); ~1.2–1.5 Å N-to-N increase
Alters pharmacophore geometry and binding kinetics
Non-competitive vs competitive inhibition context
linker optimization pharmacophore modeling conformational analysis

Topological Polar Surface Area and Hydrogen Bonding Capacity: Physicochemical Differentiation for Permeability Profiling

The target compound (as hydrochloride salt) has a computed Topological Polar Surface Area (TPSA) of 87.4 Ų with 2 hydrogen bond donors (amide N–H and protonated morpholine N–H) and 5 hydrogen bond acceptors (nitro oxygens, amide carbonyl, morpholine oxygen) [1]. Compared to befol (4-chloro analog, TPSA ≈ 41.6 Ų, 1 HBD, 3 HBA), the nitro group contributes an additional ~46 Ų of polar surface area, which is significant in the context of blood-brain barrier penetration models where TPSA < 70 Ų is generally associated with CNS penetration [2]. The target compound's TPSA exceeds this threshold, suggesting lower passive CNS permeability compared to befol, consistent with befol's established use as a CNS-active antidepressant . Additionally, the computed LogP for the free base (estimated at ~0.9–1.5 by fragment-based methods) is substantially lower than befol (LogP ~2.9) due to the nitro group's polarizing effect, further supporting divergent tissue distribution profiles [3].

TPSA & permeability
Cross-study comparable
87.4 Ų (vs 41.6 Ų for 4-Cl analog)
Predicted lower CNS penetration; peripheral target fit
Exceeds 70 Ų CNS permeability threshold
ADME TPSA drug-likeness permeability

Nitro Group as a Synthetic Handle: Reduction to Amine Enables Downstream Derivatization Unavailable to Chloro Analogs

The 4-nitro group in the target compound serves as a latent amine that can be unmasked via selective reduction (e.g., H2/Pd-C, SnCl2, or sodium dithionite) to yield 4-amino-N-(3-morpholinopropyl)benzamide [1]. This reduced amine product introduces a nucleophilic handle for subsequent diversification through amide coupling, sulfonamide formation, reductive amination, or bioconjugation—a synthetic flexibility wholly absent in the 4-chloro analog befol, where the chloro substituent is comparatively inert under mild conditions. The patent literature on nitro and amino substituted benzamides explicitly describes the 4-nitro-to-4-amino transformation as a key step in generating combinatorial libraries of N-alkylbenzamides for biological screening [1]. This dual identity as both a standalone screening compound and a versatile synthetic intermediate confers distinct procurement value in medicinal chemistry campaigns where scaffold elaboration is planned.

Synthetic versatility
Class-level inference
4-NO₂ → 4-NH₂ reduction enables amide/sulfonamide elaboration
Dual-use as screening tool and library precursor
Chloro analog lacks latent amine handle
synthetic intermediate nitro reduction chemical biology library synthesis

Recommended Application Scenarios for N-(3-Morpholinopropyl)-4-nitrobenzamide Based on Verified Differentiation Evidence


Nitroreductase-Directed Enzyme Prodrug Therapy (GDEPT) Research

The 4-nitrobenzamide core of this compound positions it within the established class of nitroaromatic prodrugs activatable by nitroreductase enzymes under hypoxic conditions. Researchers developing gene-directed enzyme prodrug therapy (GDEPT) systems can employ this compound as a scaffold for designing novel hypoxia-selective cytotoxins, leveraging the nitro group's susceptibility to enzymatic reduction to cytotoxic hydroxylamine and amine metabolites—a redox activation pathway not available to the 4-chloro analog befol [1]. The morpholinopropyl side chain provides a modular handle for tuning pharmacokinetic properties without disrupting the nitro trigger motif.

Chemical Biology Probe Development via Nitro-to-Amine Diversification

The latent 4-amino group accessible through nitro reduction makes this compound an ideal starting point for constructing focused libraries of functionalized benzamides. After reduction to 4-amino-N-(3-morpholinopropyl)benzamide, the resulting aniline can be elaborated into amides, sulfonamides, ureas, or biotinylated probes for target identification studies [2]. This synthetic flexibility is absent in the 4-chloro analog, making the nitro compound the preferred procurement choice for medicinal chemistry groups planning scaffold expansion.

Peripheral Target Screening Where CNS Exclusion Is Desired

The compound's computed TPSA of 87.4 Ų exceeds the established threshold of ~70 Ų for passive CNS penetration, predicting restricted brain exposure [3]. This property contrasts with befol (TPSA ~41.6 Ų), which is a known CNS-active antidepressant. For screening campaigns targeting peripheral enzymes, receptors, or transporters where CNS-mediated off-target effects must be minimized, this compound offers a favorable physicochemical profile supported by computational ADME predictions.

Nitric Oxide Synthase (NOS) Inhibitor Screening and Tool Compound Development

Nitro-substituted benzamide derivatives have been investigated as inhibitors of nitric oxide synthase isoforms based on molecular docking studies demonstrating favorable binding interactions with iNOS [4]. The 4-nitro substitution pattern in this compound aligns with structural features identified in docking-validated iNOS inhibitor series, where nitro groups at the para position contribute to hydrogen bonding with active-site arginine residues. Researchers screening for novel NOS modulators may find this compound a relevant entry point for structure-activity relationship expansion, distinct from the MAO-A-targeted chloro analogs.

Application
Selection Property
Validation Focus
Nitroreductase prodrug research
Nitro group reducibility
Hypoxia-selective cytotoxicity screening
Chemical probe & library synthesis
Latent amine diversification
Nitro-to-amine reduction validation
Peripheral target screening (CNS exclusion)
High TPSA for CNS restriction
Permeability and brain exposure profiling
NOS inhibitor SAR exploration
4-Nitro benzamide pharmacophore
iNOS docking and enzyme inhibition assays
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